molecular formula C17H24N2O B1217144 Pilsicainide CAS No. 88069-67-4

Pilsicainide

货号: B1217144
CAS 编号: 88069-67-4
分子量: 272.4 g/mol
InChI 键: BCQTVJKBTWGHCX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

匹鲁卡因会发生各种化学反应,包括氧化、还原和取代反应。 这些反应中常用的试剂包括丙二酸、钠和盐酸 . 从这些反应中形成的主要产物是中间体,如N-(3-羧基丙基)丁酰内酰胺和7α-双吡咯烷二嗪吡啶-乙酸酯 . 这些中间体对于最终合成匹鲁卡因至关重要。

科学研究应用

Clinical Applications in Arrhythmia Management

Atrial Fibrillation Treatment
Pilsicainide is effective in converting atrial fibrillation to sinus rhythm and maintaining that rhythm over time. A study involving 62 patients with chronic atrial fibrillation demonstrated that 21% reverted to sinus rhythm after treatment with this compound, compared to none in the placebo group. During follow-up, 71% of patients remained in sinus rhythm at one month, although this percentage decreased over time .

Management of Atrial Tachyarrhythmias
As a pure sodium channel blocker, this compound is utilized for managing various forms of atrial tachyarrhythmias. It is particularly beneficial for patients who have not responded well to other antiarrhythmic agents. However, caution is advised due to the potential for proarrhythmias, especially in patients with renal dysfunction .

Mechanistic Insights

This compound's action on cardiac ion channels has been extensively studied. It not only blocks sodium channels but also inhibits the rapidly activating delayed rectifier potassium current through human ether-a-go-go-related gene (hERG) channels. Chronic treatment with this compound has been shown to stabilize wild-type hERG proteins and enhance their expression, which may contribute to its therapeutic effects .

Case Studies Highlighting this compound's Impact

Case Study: this compound Intoxication
A notable case involved a 72-year-old woman who experienced neuropsychiatric symptoms due to this compound intoxication, leading to bradycardic shock and hallucinations. The intoxication was confirmed through elevated serum levels and resolved following hemodiafiltration . This case underscores the importance of monitoring drug levels, especially in patients with renal impairment.

Case Study: Sudden Cardiac Death
Another critical case reported sudden cardiac death in an 84-year-old male after low doses of this compound were administered. Despite normal renal function, the patient's plasma concentration of this compound was high enough to induce torsades de pointes, highlighting the need for careful dose management in elderly patients .

Safety and Efficacy Considerations

While this compound is effective for arrhythmia management, it carries risks such as QT interval prolongation and potential for life-threatening arrhythmias. In clinical settings, monitoring ECG parameters is crucial, especially in populations with pre-existing conditions like renal dysfunction or elderly patients .

Data Summary Table

Application AreaFindings/ResultsKey References
Atrial Fibrillation Conversion21% conversion rate; 71% maintained sinus rhythm at 1 month
Mechanism of ActionStabilizes hERG proteins; enhances channel currents
Intoxication CaseNeuropsychiatric symptoms resolved post-hemodiafiltration
Sudden Cardiac Death CaseTorsades de pointes due to high plasma concentration

生物活性

Pilsicainide is a class 1C antiarrhythmic agent primarily used for the treatment of atrial fibrillation and other supraventricular tachycardias. Its biological activity encompasses various mechanisms, including effects on cardiac conduction, potential neuropsychiatric implications, and interactions with cellular processes such as proteasome activity. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables and case studies.

1. Cardiac Effects:
this compound works by blocking sodium channels in cardiac cells, which stabilizes the cardiac membrane and reduces excitability. This action is crucial in managing arrhythmias.

  • QT Interval Prolongation: Several studies have reported that this compound can prolong the QT interval, which may lead to serious arrhythmias. A retrospective study involving 874 patients indicated that higher doses of this compound significantly prolonged both the QRS and QTc intervals, particularly in patients with renal dysfunction .

2. Proteasome Inhibition:
Recent research has uncovered that this compound inhibits the activity of the 20S proteasome, specifically affecting its chymotrypsin-like activity. This inhibition occurs through direct binding to the β5 subunit of the proteasome, which is critical for protein degradation processes within cells .

Clinical Case Studies

Case Study 1: this compound Intoxication
A notable case involved a 72-year-old female patient with atrial fibrillation who was administered this compound at a dose of 150 mg/day. She developed neuropsychiatric symptoms and was found to have a serum concentration of 4.85 μg/mL, significantly above the therapeutic range (0.16-0.24 μg/mL). Continuous hemodiafiltration was employed as a treatment strategy, highlighting the importance of monitoring renal function during this compound administration .

Case Study 2: Cardiac Arrest Due to Overdose
In another case, a 22-year-old male experienced cardiac arrest after ingesting 2450 mg of this compound. Following intensive treatment, his vital signs stabilized, and he did not experience recurrent arrhythmias upon follow-up five months later .

Table 1: Summary of Clinical Findings Related to this compound

Study/CasePatient PopulationKey FindingsImplications
Retrospective Study 874 patientsQTc interval prolonged with higher doses; renal dysfunction linked to drug-induced proarrhythmiasNeed for renal function assessment before administration
Intoxication Case 1 patient (72 years)Serum concentration at admission was significantly high; neuropsychiatric symptoms observedImportance of monitoring drug levels and renal function
Cardiac Arrest Case 1 patient (22 years)Cardiac arrest due to overdose; stabilized after treatmentRisks associated with high doses of this compound

Research Findings

Research indicates that while this compound is effective in treating certain arrhythmias, its use must be carefully monitored due to the potential for serious side effects such as QT prolongation and proarrhythmic events. The connection between renal function and drug toxicity underscores the necessity for individualized patient assessments prior to treatment.

Proteasome Inhibition Insights

The binding affinity of this compound to the β5 subunit of the proteasome suggests potential therapeutic applications beyond its antiarrhythmic properties. By inhibiting protein degradation pathways, this compound may influence cellular responses in various pathological conditions, although further research is required to explore these avenues fully .

属性

IUPAC Name

N-(2,6-dimethylphenyl)-2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c1-13-6-3-7-14(2)16(13)18-15(20)12-17-8-4-10-19(17)11-5-9-17/h3,6-7H,4-5,8-12H2,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCQTVJKBTWGHCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CC23CCCN2CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046639
Record name Pilsicainide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88069-67-4
Record name Pilsicainide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88069-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pilsicainide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088069674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pilsicainide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12712
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pilsicainide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PILSICAINIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV0X7V6CSE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pilsicainide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Pilsicainide
Reactant of Route 3
Reactant of Route 3
Pilsicainide
Reactant of Route 4
Reactant of Route 4
Pilsicainide
Reactant of Route 5
Reactant of Route 5
Pilsicainide
Reactant of Route 6
Pilsicainide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。